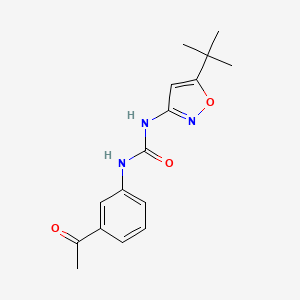
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Isoproturon, which is a herbicide used to control weeds in crops.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the inhibition of photosynthesis in plants by blocking the electron transport chain. In cancer cells, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea has been shown to have several biochemical and physiological effects. In plants, it inhibits the synthesis of chlorophyll and other pigments, leading to the death of the plant. In cancer cells, it induces apoptosis and cell cycle arrest by activating various signaling pathways. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its potential to cause environmental pollution and its limited solubility in water.
Orientations Futures
There are several future directions for the research on N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea. One direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to explore its potential as a building block for the synthesis of new compounds with improved properties. Additionally, further research can be conducted to understand its potential environmental impact and develop strategies to mitigate it.
Conclusion:
In conclusion, N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds with improved properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the reaction of 3-acetylphenyl isocyanate and 5-tert-butyl-3-isoxazolyl amine in the presence of a suitable solvent. The reaction is carried out under reflux conditions for a specific period, and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and chemical industry. In agriculture, this compound is used as a herbicide to control weeds in crops. In medicine, it has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. In the chemical industry, it has been used as a building block for the synthesis of various compounds.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(20)11-6-5-7-12(8-11)17-15(21)18-14-9-13(22-19-14)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYYXQGBVHXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

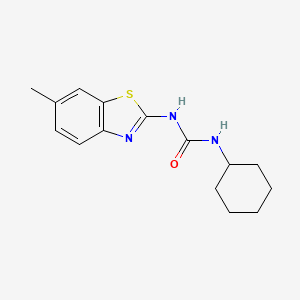


![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
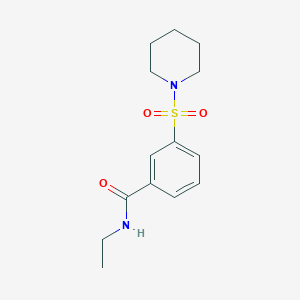
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
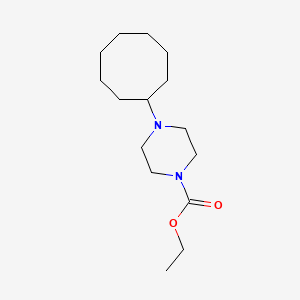
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
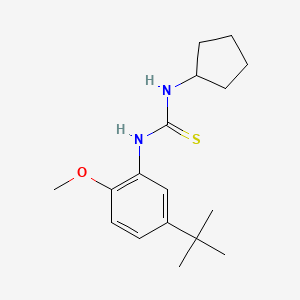

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)